molecular formula C17H15F3O4 B8759350 Trifop-methyl CAS No. 65722-22-7

Trifop-methyl

Cat. No.: B8759350
CAS No.: 65722-22-7
M. Wt: 340.29 g/mol
InChI Key: MDXGYOOITGBCBW-UHFFFAOYSA-N
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Description

Trifop-methyl is a useful research compound. Its molecular formula is C17H15F3O4 and its molecular weight is 340.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

65722-22-7

Molecular Formula

C17H15F3O4

Molecular Weight

340.29 g/mol

IUPAC Name

methyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate

InChI

InChI=1S/C17H15F3O4/c1-11(16(21)22-2)23-13-7-9-15(10-8-13)24-14-5-3-12(4-6-14)17(18,19)20/h3-11H,1-2H3

InChI Key

MDXGYOOITGBCBW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10 g of α-[4-(4-trifluoromethylphenoxy)phenoxy]propionic acid was reacted with 80 g of methanol in the presence of 5 g of boron trifluoride at 55° to 60° C. for 3 hours. The reaction product was poured into water, and extracted with chloroform. The extract was washed with dilute alkali (i.e., 2-3% NaOH aqueous solution) and water, and dried. Then, the chloroform was evaporated off. The residue was distilled at reduced pressure to afford 7.5 g of the final product having a boiling point of 165° to 167° C./3mmHg. The yield was 74%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
74%

Synthesis routes and methods II

Procedure details

63 g of dimethyl sulfate are added within 5 minutes and at 130° C. to 348 g of anhydrous sodium-2-[4'-(4"-trifluoromethyl-phenoxy)-phenoxy]-propionate, suspended in 1,000 ml of xylene. After the addition, stirring of the mixture is continued for 1 hour, the mixture is cooled at 85° C., at said temperature 200 ml of water and 0.5 ml of H3PO4 are added and, for the separation of the inorganic salts, the mixture is stirred for 10 minutes. After separation of the water phase, the xylene is distilled off. 340 g of methyl-2-[4'-(4"-trifluoromethyl-phenoxy)-phenoxy]-propionate are obtained melting at 142° C. under 0.05 torr. According to gas chromatogram the content of pure final product is 99.4%, the residual content of unreacted acid is 0.6%, which corresponds to a yield of 99.4%.
Quantity
63 g
Type
reactant
Reaction Step One
Name
sodium-2-[4'-(4"-trifluoromethyl-phenoxy)-phenoxy]-propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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